N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthofuran core, which is a fused ring system combining naphthalene and furan, and is further functionalized with acetyl, methyl, and sulfonamide groups. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,6-trimethylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Naphthofuran Core: This step involves the cyclization of appropriate precursors to form the naphthofuran structure. For instance, starting from a naphthalene derivative, a furan ring can be introduced through cyclization reactions using reagents like acid chlorides and Lewis acids.
Functionalization: The naphthofuran core is then functionalized with an acetyl group at the 3-position and a methyl group at the 2-position. This can be achieved through Friedel-Crafts acylation and alkylation reactions.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This is typically done by reacting the functionalized naphthofuran with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The acetyl and methyl groups can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, where nucleophiles like amines or alcohols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Ammonia (NH₃), primary or secondary amines, alcohols
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Sulfonamide derivatives with different substituents
Scientific Research Applications
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,6-trimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,6-trimethylbenzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl and sulfonamide groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,5-dimethylbenzenesulfonamide
- N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,6-trimethylbenzenesulfonamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities or chemical behaviors, making it a valuable compound for targeted research and applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-(3-acetyl-2-methylbenzo[g][1]benzofuran-5-yl)-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4S/c1-13-10-14(2)24(15(3)11-13)30(27,28)25-21-12-20-22(16(4)26)17(5)29-23(20)19-9-7-6-8-18(19)21/h6-12,25H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZSYSCKPFFVDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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